molecular formula C14H8N4 B11482297 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile CAS No. 10432-47-0

3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B11482297
CAS No.: 10432-47-0
M. Wt: 232.24 g/mol
InChI Key: YIELBGKTWNPVKC-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound known for its unique structure and properties It is a cyclopropane derivative with four cyano groups attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetonitrile with malononitrile in the presence of a strong base, followed by cyclization to form the cyclopropane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace one or more cyano groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile exerts its effects involves interactions with molecular targets such as DNA and proteins. The compound’s cyano groups can participate in nucleophilic substitution reactions, leading to the formation of adducts with nucleophilic sites on biomolecules. This can result in the inhibition of cellular processes and the induction of cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile: Unique due to its four cyano groups and cyclopropane ring.

    Cyclopropane-1,1,2,2-tetracarbonitrile: Lacks the methyl and phenyl groups, resulting in different reactivity and properties.

    3-Phenylcyclopropane-1,1,2,2-tetracarbonitrile: Similar structure but without the methyl group.

Uniqueness

The presence of both methyl and phenyl groups in this compound imparts unique steric and electronic properties, making it distinct from other cyclopropane derivatives

Properties

CAS No.

10432-47-0

Molecular Formula

C14H8N4

Molecular Weight

232.24 g/mol

IUPAC Name

3-methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C14H8N4/c1-12(11-5-3-2-4-6-11)13(7-15,8-16)14(12,9-17)10-18/h2-6H,1H3

InChI Key

YIELBGKTWNPVKC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C#N)C#N)(C#N)C#N)C2=CC=CC=C2

Origin of Product

United States

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